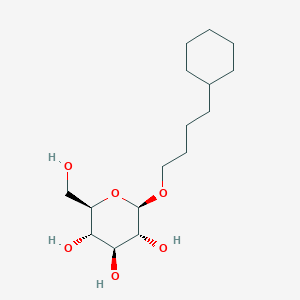
4-Cyclohexylbutyl-beta-d-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylbutyl-beta-d-glucopyranoside, also known as Cymal-4, is a maltose-based detergent . Maltoside based detergents are primarily used to solubilize and purify membrane proteins . It has been noted for its impact on metabolic dysfunctions, cardiovascular conditions, and select neoplasms .
Molecular Structure Analysis
The molecular formula of 4-Cyclohexylbutyl-beta-d-glucopyranoside is C16H30O6 . Its molecular weight is 318.41 g/mol . The compound has 5 defined atom stereocenters .Physical And Chemical Properties Analysis
4-Cyclohexylbutyl-beta-d-glucopyranoside has a molecular weight of 318.41 g/mol . It has a XLogP3-AA value of 1.9, indicating its relative lipophilicity . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It also has a topological polar surface area of 99.4 Ų .Aplicaciones Científicas De Investigación
Na(+)-glucose Cotransporter (SGLT) Inhibitors
4'-Dehydroxyphlorizin derivatives, including those with glucopyranoside structures, have been studied for their potential as antidiabetic agents. These compounds target the SGLT inhibitors, promoting urinary glucose excretion, which is beneficial for treating non-insulin-dependent diabetes mellitus (NIDDM). Modifications to these compounds aim to enhance their stability and bioavailability, making them promising candidates for therapeutic applications (Tsujihara et al., 1999).
Drug Delivery Systems
Substituted glucopyranose ring structures like 2-hydroxypropyl-beta-cyclodextrin have been utilized to increase the solubility of molecules for intracerebral and intrathecal drug delivery. This approach is especially useful for administering drugs that are otherwise insoluble in water, providing a method to deliver therapeutic agents directly to the brain or spinal tissues without adverse effects (Yaksh et al., 1991).
Antioxidant and Anti-inflammatory Properties
Glycosides isolated from plants, such as those from the leaves of Melaleuca quinquenervia, exhibit vasorelaxing activities, which can be beneficial for cardiovascular health. These compounds, including glucopyranosides, can induce endothelium-dependent relaxation in blood vessels, suggesting their potential use in treating hypertension and other cardiovascular disorders (Lee et al., 2002).
Antimicrobial and Analgesic Effects
Compounds like 4-(8-hydroxyethyl) cyclohexan-1-oic acid and its glucopyranoside derivatives from Symplocos paniculata have shown antimicrobial, analgesic, and anti-inflammatory activities. These findings support the traditional use of S. paniculata in folk medicine and highlight the potential of glucopyranoside compounds in developing new therapeutic agents (Semwal et al., 2011).
Anti-stress and Neuroprotective Properties
Phenolic constituents, including glucopyranosides from Evolvulus alsinoides, have been studied for their anti-stress effects. These compounds can normalize hyperglycemia, plasma corticosterone, and adrenal hypertrophy, suggesting their use in stress management and possibly in neuroprotective therapies (Gupta et al., 2007).
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPARHKVNAJBDB-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylbutyl-beta-d-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

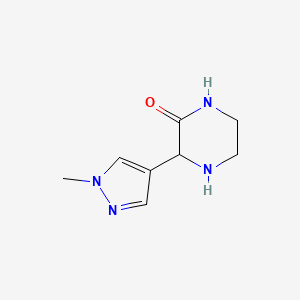
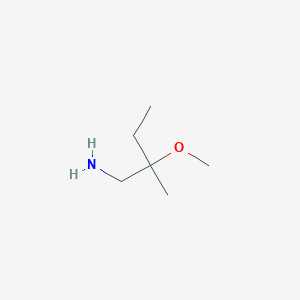
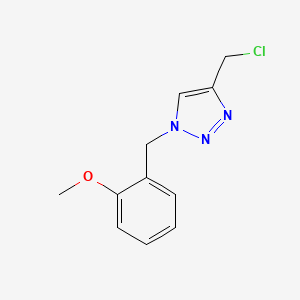
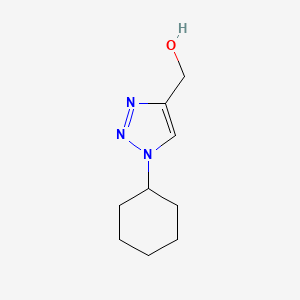
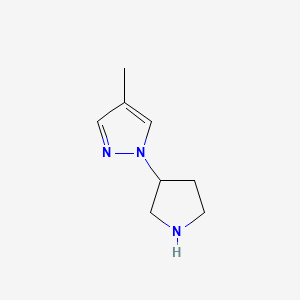
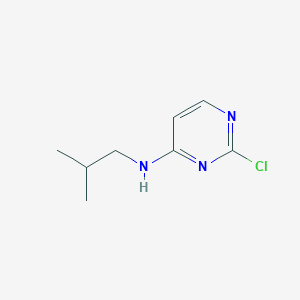
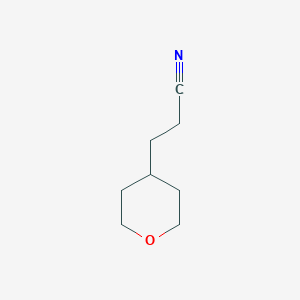
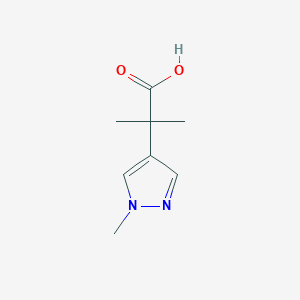
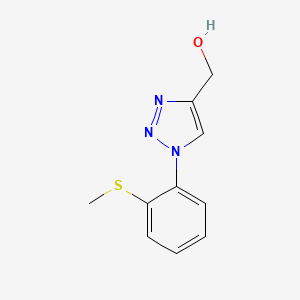
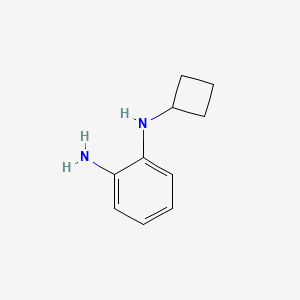
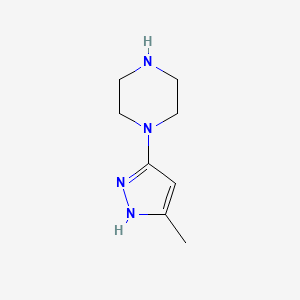
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
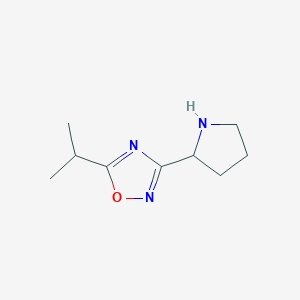
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)